Pomalidomide-C7-COOH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

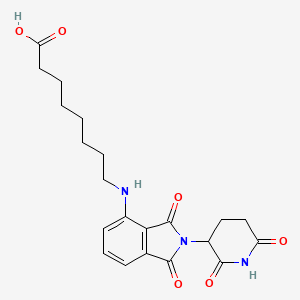

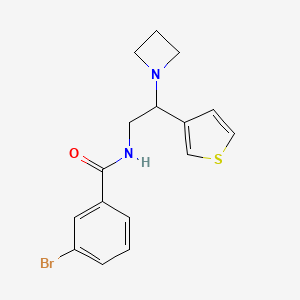

Pomalidomide-C7-COOH is a synthesized E3 ligase cereblon ligand-linker conjugate . It is an intermediate for the synthesis of PROTAC BCL-XL degraders .

Synthesis Analysis

The synthesis of Pomalidomide-C7-COOH involves a reliable and succinct preparation of pomalidomide-linkers . The preparation of 18 pomalidomide-linkers in high yield was reported, with secondary amines consistently affording greater yields than their primary counterparts . This trend was exploited in the synthesis of several new pomalidomide homo-dimers . A continuous 3–4 step flow approach for the synthesis of pomalidomide was also described .Molecular Structure Analysis

The molecular structure of Pomalidomide-C7-COOH was confirmed using NMR and IR spectroscopy . The molecular weight is 415.44 and the formula is C21H25N3O6 .Chemical Reactions Analysis

The optimal system for purification and recrystallization of pomalidomide from aqueous DMSO solutions with pH values ranging from acidic to neutral has been proposed based on the obtained solubility data . This is to increase the yield considering the properties of the solvent–antisolvent combination .Physical And Chemical Properties Analysis

Pomalidomide-C7-COOH appears as a solid, light yellow to yellow in color . It is soluble in DMSO at 50 mg/mL (120.35 mM) but is insoluble in water . The solubility of the API was determined in aqueous solutions of salts, acids, and bases with different pH values and in a wide range of organic solvents with different polarities at different temperatures .Wissenschaftliche Forschungsanwendungen

Anti-Tumor Effects

Pomalidomide derivatives, including Pomalidomide-C7-COOH, have shown potent anti-tumor abilities . A series of new pomalidomide derivatives containing urea moieties were synthesized and tested in several cancer cell lines. Some of these compounds displayed potent anti-tumor ability . For instance, compounds 5a – 5e and 6a – 6e demonstrated the best cell growth inhibitive activity in human breast cancer cell lines MCF-7 .

Induction of Cell Death

Pomalidomide-C7-COOH can induce cell death in a concentration-dependent manner . For example, compound 5d was found to inhibit cell growth and induce cell death .

Increase in Cellular ROS Levels

Pomalidomide-C7-COOH can increase cellular ROS (Reactive Oxygen Species) levels . This increase in ROS levels can induce DNA damage, potentially leading to cell apoptosis .

Treatment of Multiple Myeloma

Pomalidomide-C7-COOH has been used in the treatment of multiple myeloma . It is the newest member of the IMiDs class of drugs and has demonstrated an improved efficacy and toxicity profile in comparison to its sister compounds, lenalidomide and thalidomide .

Use in Relapsed/Refractory Multiple Myeloma

Pomalidomide-C7-COOH has shown significant clinical activity in relapsed/refractory multiple myeloma . It has demonstrated its activity in relapsed or refractory myeloma, particularly in lenalidomide and bortezomib-refractory patients .

Development of Anti-Tumor Drugs

The novel pomalidomide derivatives containing urea moieties, including Pomalidomide-C7-COOH, may be worth further investigation to generate potential anti-tumor drugs .

Safety and Hazards

Zukünftige Richtungen

Pomalidomide, a related compound, is an anti-cancer medicine approved in Europe since 2013 to treat adult myeloma patients who have received at least one prior treatment . It is used in combination with bortezomib (another cancer drug) and dexamethasone (an anti-inflammatory medicine) . The future directions of Pomalidomide-C7-COOH could be similar, but specific information was not found in the search results.

Eigenschaften

IUPAC Name |

8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6/c25-16-11-10-15(19(28)23-16)24-20(29)13-7-6-8-14(18(13)21(24)30)22-12-5-3-1-2-4-9-17(26)27/h6-8,15,22H,1-5,9-12H2,(H,26,27)(H,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDAOSIFULSGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pomalidomide-C7-COOH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691251.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2691252.png)

![2-[4-(2-Hydroxy-3-morpholinopropoxy)phenyl]acetamide](/img/structure/B2691256.png)

![5-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2691258.png)

![1-(Azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2691261.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one](/img/structure/B2691264.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2691265.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2691271.png)